b-Bag Cell Peptide (Aplysia californica)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The b-Bag Cell Peptide is a peptide hormone of the Californian sea hare, Aplysia californica . The bag cell neurons of Aplysia mediate egg-laying behavior through the coordinated secretion of a suite of peptides derived from a single gene product, the egg-laying prohormone (proELH) .

Synthesis Analysis

The bag cell neurons synthesize an egg-laying hormone (ELH) precursor protein, yielding multiple bioactive peptides, including ELH, several bag cell peptides (BCP), and acidic peptide (AP) . The peptide profiles of bag cells from Aplysiidae species are similar to that of A. californica bag cells .Chemical Reactions Analysis

Bag cell peptides are secreted in response to an all-or-none afterdischarge during which electrically coupled bag cells fire a coordinated train of action potentials that ultimately induces peptide secretion into the neurohemal region within the surrounding connective sheath .Scientific Research Applications

Neuropeptidergic Functions and Egg-Laying Behavior

The neuropeptidergic bag cells of Aplysia californica are crucial in the animal's egg-laying behavior. These neurosecretory cells produce an egg-laying hormone (ELH) precursor protein, which is processed into multiple bioactive peptides, including ELH, several bag cell peptides (BCPs), and acidic peptide (AP). Studies using mass spectrometry have characterized these peptides across various Aplysiidae species, revealing a high degree of conservation, especially for α-BCPs, across all species examined. This indicates a fundamental role of these peptides in the reproductive processes of these marine molluscs (Li et al., 1999).

Modulation of Behavior and Synaptic Function

Bag cell peptides (BCPs) from Aplysia californica are known to modulate a variety of behaviors associated with egg laying. Research shows that extracts containing BCPs can inhibit certain reflexes and affect the sensitization of these reflexes, indicating a role in behavioral modification. These peptides are also found to attenuate synaptic responses, suggesting a direct influence on the neural circuitry involved in the egg-laying process. Beta-BCP, in particular, has been identified to significantly attenuate excitatory postsynaptic potentials (EPSPs), highlighting its potential as a modulator of synaptic function (Goldsmith & Byrne, 1993).

Peptide Release and Neuroendocrine Regulation

The bag cell neurons are involved in the regulated release of multiple peptides derived from the ELH neuropeptide precursor. These peptides, including ELH and BCPs, possess unique biological activities and are packaged in distinct sets of secretory granules. Quantitative measurements have shown that both autocrine acting BCPs and ELH are released in response to electrical activity in the bag cell cluster, providing insight into the neuroendocrine regulation underlying egg-laying behavior (Newcomb & Scheller, 1990).

Localization of Peptide Action

Research on the localization of bag cell activity has identified specific regions within the central nervous system of Aplysia where extrinsic excitatory input onto the bag-cell system might occur. Experiments involving selective peptide application and monitoring of bag-cell activity have pinpointed the cerebral and pleural ganglia as key sites for peptide action. This finding narrows down the areas of the nervous system where critical initiator elements for egg-laying behavior can be identified, providing a clearer understanding of the neural control mechanisms involved (Painter et al., 1988).

Future Directions

properties

IUPAC Name |

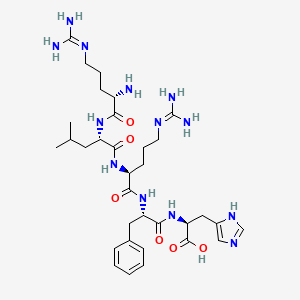

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H53N13O6/c1-19(2)14-24(44-27(47)22(34)10-6-12-40-32(35)36)29(49)43-23(11-7-13-41-33(37)38)28(48)45-25(15-20-8-4-3-5-9-20)30(50)46-26(31(51)52)16-21-17-39-18-42-21/h3-5,8-9,17-19,22-26H,6-7,10-16,34H2,1-2H3,(H,39,42)(H,43,49)(H,44,47)(H,45,48)(H,46,50)(H,51,52)(H4,35,36,40)(H4,37,38,41)/t22-,23-,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAZISNJIGFPHS-LROMGURASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CN=CN2)C(=O)O)NC(=O)C(CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H53N13O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

727.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

b-Bag Cell Peptide (Aplysia californica) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1381239.png)

![[2-(Prop-1-en-2-yl)oxolan-3-yl]methanamine](/img/structure/B1381240.png)